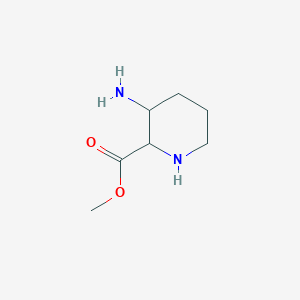

Methyl 3-aminopiperidine-2-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research and Development

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. The piperidine ring is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and analgesic properties. The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for favorable interactions with enzymes and receptors, making it a cornerstone in drug design and development.

Role of Methyl 3-aminopiperidine-2-carboxylate as a Key Chiral Intermediate

This compound, specifically the (2S,3S)-stereoisomer, has emerged as a crucial chiral building block in the synthesis of complex pharmaceutical agents. Its significance lies in the precise spatial arrangement of its functional groups—an amino group at the 3-position and a methyl carboxylate at the 2-position—on a piperidine core. This defined stereochemistry is paramount for achieving the desired biological activity and selectivity in the final drug molecule.

A prime example of its utility is in the synthesis of L-(−)-733,061, a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. NK-1 receptor antagonists have garnered considerable interest for their potential therapeutic applications in managing chemotherapy-induced nausea and vomiting, as well as for their antidepressant and anxiolytic properties. wikipedia.org The stereospecificity of (2S,3S)-methyl 3-aminopiperidine-2-carboxylate is critical for the efficacy of L-(−)-733,061, underscoring the importance of this intermediate in accessing stereochemically pure active pharmaceutical ingredients.

Historical Context of this compound Synthesis and Utility

The development of synthetic routes to chiral piperidines has been a long-standing challenge in organic chemistry. Historically, the synthesis of such molecules often involved classical resolution of racemic mixtures or the use of chiral auxiliaries, which can be inefficient and costly. The modern era of asymmetric synthesis has sought to overcome these limitations through the development of catalytic, enantioselective methods.

In the context of this compound, a significant advancement was reported in 2011 by Kumaraswamy and Pitchaiah. Their work described an efficient enantioselective synthesis of the (2S,3S)-isomer, with the key step being a catalytic enantioselective aza-Henry (or nitro-Mannich) reaction. This reaction involves the addition of a nitroalkane to an imine, catalyzed by a chiral catalyst, to create two new stereocenters with a high degree of diastereoselectivity and enantioselectivity. This development represented a more streamlined and efficient approach to accessing this valuable chiral intermediate compared to previous methods. The aza-Henry reaction has since been recognized as a powerful tool for the construction of β-nitro amines, which are versatile precursors to a variety of functionalized piperidines and other nitrogen-containing compounds. researchgate.net

Research Findings in Detail

The synthesis of (2S,3S)-methyl 3-aminopiperidine-2-carboxylate, as outlined in the literature, showcases the power of modern asymmetric catalysis. The key transformation, the aza-Henry reaction, allows for the direct formation of the carbon-carbon bond between the eventual C2 and C3 positions of the piperidine ring, while simultaneously setting the desired stereochemistry.

Table 1: Generalized Catalytic Enantioselective Aza-Henry Reaction for Piperidine Synthesis

| Step | Description | Reactants | Catalyst | Product |

| 1 | Aza-Henry Reaction | Imine and Nitroalkane | Chiral Catalyst (e.g., chiral copper complexes) | β-Nitro amine |

| 2 | Reduction of Nitro Group | β-Nitro amine | Reducing Agent (e.g., H₂, Raney Ni) | Diamine |

| 3 | Cyclization and Esterification | Diamine derivative | Acid/Base | This compound |

This table represents a generalized pathway, as specific details for the synthesis of this compound from the primary literature are not fully available in the public domain.

The utility of (2S,3S)-methyl 3-aminopiperidine-2-carboxylate is intrinsically linked to the therapeutic importance of the compounds it is used to synthesize. The development of NK-1 receptor antagonists has been a significant focus in medicinal chemistry since the discovery of the first non-peptide antagonist, CP-96,345, by Pfizer in 1991. psu.edu This led to extensive research and the eventual approval of drugs like aprepitant (B1667566) for chemotherapy-induced emesis. wikipedia.org The synthesis of L-733,061, a highly selective NK-1 antagonist, from (2S,3S)-methyl 3-aminopiperidine-2-carboxylate, places this intermediate within a critical lineage of drug discovery and development. clockss.org

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 3-aminopiperidine-2-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h5-6,9H,2-4,8H2,1H3 |

InChI Key |

ZMWLPZHGXPRNKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(CCCN1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Aminopiperidine 2 Carboxylate

De Novo Synthesis Strategies for the Piperidine (B6355638) Core

De novo synthesis provides a versatile approach to the piperidine ring system from acyclic precursors, allowing for the introduction of various substituents and control over their relative stereochemistry.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of carbo- and heterocyclic rings. drughunter.comnih.gov This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. drughunter.comnih.gov For the synthesis of piperidine derivatives, a suitably functionalized acyclic amine precursor bearing two terminal alkene moieties is required.

While a direct application of RCM for the synthesis of Methyl 3-aminopiperidine-2-carboxylate has not been extensively reported, the general strategy would involve an acyclic precursor. Subsequent reduction of the resulting double bond and further functional group manipulations would be necessary to yield the target saturated piperidine. The efficiency of the RCM reaction can be influenced by factors such as catalyst choice, solvent, and the nature of the substituents on the acyclic precursor. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a broad class of methods for the formation of the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com A notable example that leads to a closely related precursor of the target molecule is the intramolecular cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride. This reaction, upon treatment with a metal alkoxide, yields (R)-3-aminopiperidin-2-one hydrochloride, which can then be further elaborated to the desired this compound. google.com

Other intramolecular cyclization strategies that could be conceptually applied include radical-mediated cyclizations and various transition-metal-catalyzed processes. mdpi.com The choice of cyclization strategy would depend on the desired substitution pattern and stereochemistry of the final product.

Asymmetric Synthesis of this compound

Controlling the stereochemistry at the C2 and C3 positions of this compound is crucial for its potential applications. Asymmetric synthesis provides the most direct route to enantiomerically pure forms of this compound.

Organocatalytic Enantioselective Methodologies

Organocatalysis has become a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. For the synthesis of chiral piperidine derivatives, organocatalytic enantioselective Michael and aza-Michael reactions are particularly relevant. mun.canih.govmdpi.com These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or imine, respectively, catalyzed by a small chiral organic molecule.

While a specific organocatalytic synthesis of this compound is not prominently described, the general principles can be applied. For instance, an intramolecular aza-Michael reaction of an acyclic precursor containing both an amine nucleophile and a Michael acceptor, catalyzed by a chiral organocatalyst such as a derivative of proline or a chiral phosphoric acid, could potentially afford an enantioenriched piperidine intermediate. The success of such a strategy would depend on the design of a suitable acyclic precursor and the selection of an appropriate organocatalyst to control the stereochemical outcome.

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Aza-Henry Reaction)

Transition metal catalysis offers a wide range of transformations for asymmetric synthesis. mdpi.comnih.govnih.gov A notable and successful application for the synthesis of the target compound is the catalytic enantioselective aza-Henry reaction. researchgate.netdocumentsdelivered.com This reaction involves the addition of a nitroalkane to an imine, catalyzed by a chiral metal complex, to generate a β-nitroamine.

An efficient enantioselective synthesis of (2S,3S)-methyl 3-aminopiperidine-2-carboxylate has been accomplished using a catalytic enantioselective aza-Henry reaction as the key step. researchgate.netdocumentsdelivered.com This approach allows for the direct installation of the amine and a precursor to the carboxylic acid functionality with high stereocontrol. The resulting β-nitro ester can then be further manipulated, including reduction of the nitro group and cyclization, to afford the desired chiral piperidine product. The aza-Henry reaction is a powerful tool for the construction of vicinal amino-carbon functionalities and has been successfully applied to the asymmetric synthesis of complex nitrogen-containing molecules. mdpi.com

Chiral Auxiliary and Chiral Pool Approaches Utilizing Natural Amino Acid Precursors

The synthesis of enantiomerically pure piperidine derivatives, such as this compound, frequently relies on strategies that establish chirality in a controlled manner. Among the most established methods are chiral pool and chiral auxiliary approaches, which leverage stereochemistry from readily available sources.

Chiral Pool Synthesis: This strategy utilizes a "chiral pool," which consists of inexpensive, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. Natural amino acids are exemplary chiral pool precursors for synthesizing chiral nitrogen-containing heterocyles.

D-glutamic acid, for instance, has been used as a starting point for the synthesis of (R)-3-aminopiperidine. google.com A typical synthetic sequence involves several key transformations:

Esterification of the carboxylic acid groups.

Protection of the primary amine, for example, as an N-acetyl derivative.

Selective Reduction of the ester groups.

Activation of the resulting hydroxyl groups, often by conversion to a mesylate.

Intramolecular Cyclization via nucleophilic substitution to form the piperidine ring.

Deprotection to yield the final amine.

Similarly, L-pyroglutamic acid, a derivative of L-glutamic acid, serves as a versatile building block for various heterocyclic compounds. clockss.orggoogle.com Its rigid bicyclic structure provides a stereochemically defined framework for introducing further functionality. Another key precursor derived from the chiral pool is (R)-methyl-2,5-diaminopentanoate, which is synthesized from the natural amino acid ornithine and can be cyclized to form the desired piperidine core. google.com

Chiral Auxiliary Approach: This method involves the temporary attachment of a chiral molecule, the "auxiliary," to a prochiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org While direct applications of chiral auxiliaries for the specific synthesis of this compound are less commonly reported than chiral pool methods, the strategy is a cornerstone of asymmetric synthesis. Common auxiliaries include pseudoephedrine amides and Evans oxazolidinones, which can control alkylation or acylation reactions at the α-position of a carbonyl group, thereby setting a new stereocenter with high diastereoselectivity. wikipedia.org

| Strategy | Precursor Example | Key Advantage | Reference |

| Chiral Pool | D-Glutamic Acid | Utilizes the inherent chirality of a natural, inexpensive starting material. | google.com |

| Chiral Pool | L-Pyroglutamic Acid | Provides a rigid, stereochemically defined starting point for synthesis. | clockss.orggoogle.com |

| Chiral Pool | L-Ornithine / L-Lysine | Amino acid backbone is used to construct the piperidine ring. | google.comresearchgate.netsemanticscholar.org |

| Chiral Auxiliary | Evans Oxazolidinones | Enables high diastereoselectivity in forming new stereocenters; auxiliary is often recoverable. | wikipedia.orgsigmaaldrich.com |

Chemoenzymatic Synthesis of Chiral this compound Derivatives

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of traditional organic synthesis. Enzymes operate under mild conditions and can provide exceptional levels of stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of complex chiral molecules.

Transaminase-Mediated Transformations

Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This reaction is a powerful tool for the asymmetric synthesis of chiral amines. In the context of piperidine synthesis, a prochiral N-protected 3-piperidone can be converted into its corresponding chiral (R)- or (S)-3-aminopiperidine derivative with high enantiomeric excess.

A patented method describes the synthesis of (R)-3-aminopiperidine where an N-protected 3-piperidone is subjected to a transaminase reaction. google.com The protecting group (PG) is typically an alkoxycarbonyl (e.g., ethoxycarbonyl or tert-butoxycarbonyl) or a benzyloxycarbonyl group. The amino donor is often a simple chiral or achiral amine, such as isopropylamine, and the reaction requires a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. google.com The resulting N-protected chiral amine is then deprotected to yield the final product. This biocatalytic step is highly efficient and environmentally benign, avoiding the need for heavy metal catalysts or harsh reagents. google.com

| Substrate | Protecting Group (PG) | Enzyme | Amino Donor | Product | Enantiomeric Excess (ee%) |

| N-Ethoxycarbonyl-3-piperidone | Ethoxycarbonyl | ω-Transaminase | Isopropylamine | (R)-N-Ethoxycarbonyl-3-aminopiperidine | 99.7% |

Other Enzyme-Catalyzed Synthetic Routes

Beyond transaminases, other enzymes are employed in sophisticated synthetic routes. Multi-enzyme cascades, where several biocatalysts are used sequentially in a one-pot reaction, are particularly attractive as they mimic natural biosynthetic pathways.

One such cascade has been developed for the synthesis of protected L-3-aminopiperidine from L-ornithinol, which is derived from the natural amino acid L-ornithine. researchgate.netsemanticscholar.orgrsc.org This process utilizes two key enzymes:

Galactose Oxidase (GOase): A variant of this enzyme oxidizes the primary alcohol of N-protected L-ornithinol to the corresponding aldehyde.

Imine Reductase (IRED): The aldehyde intermediate undergoes spontaneous intramolecular cyclization to form a cyclic imine, which is then stereoselectively reduced by an IRED to yield the final N-protected L-3-aminopiperidine. researchgate.netsemanticscholar.org

This one-pot cascade is highly efficient, preventing the isolation of unstable aldehyde intermediates and minimizing potential racemization. semanticscholar.orgrsc.org

Another enzymatic strategy involves the kinetic resolution of a racemic mixture. For example, the chemoselective enzymatic hydrolysis of a racemic diester derivative of piperidine can produce a C1-symmetric monoester with very high enantiomeric excess (>98% ee). elsevierpure.comresearchgate.net This optically active half-acid can then be converted into the desired amino-piperidine derivative via a Curtius-type rearrangement. elsevierpure.com

| Strategy | Starting Material | Key Enzymes | Product | Isolated Yield | Reference |

| Enzyme Cascade | N-α-Cbz-ornithinol | Galactose Oxidase (GOase), Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | 16% | researchgate.net |

| Enzyme Cascade | N-α-Cbz-lysinol | Galactose Oxidase (GOase), Imine Reductase (IRED) | L-3-N-Cbz-aminoazepane | 54% | researchgate.netrsc.org |

| Kinetic Resolution | cis-Piperidine-3,5-dicarboxylic ester | Hydrolase | C1-symmetric piperidine-3,5-dicarboxylic acid monoester | >98% ee | elsevierpure.comresearchgate.net |

Protecting Group Strategies and Their Impact on Synthetic Efficiency

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential. These groups temporarily block reactive functional groups, such as amines, to prevent unwanted side reactions. The choice of protecting group significantly impacts reaction compatibility, yields, and the ease of purification.

For piperidine synthesis, the secondary amine of the ring and the primary exocyclic amine are common sites for protection. The ideal protecting group must be stable to the reaction conditions used in subsequent steps but easily and selectively removable at the end of the synthesis.

Common protecting groups for amines in this context include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid). google.com Its use is widespread in both traditional and chemoenzymatic synthesis.

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions. Its primary advantage is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), a very mild and clean method. This orthogonality makes it valuable in complex syntheses. Finding enzymes that tolerate the bulky Cbz group has been a key challenge, but successful examples in enzyme cascades have been reported. researchgate.netsemanticscholar.org

Acetyl (Ac): An acetyl group can be introduced using acetic anhydride (B1165640) or acetyl chloride. While robust, its removal typically requires harsh acidic or basic hydrolysis, which can compromise other functional groups in the molecule. google.com

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features & Impact |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) | High stability to bases; easy removal; widely used. google.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base; orthogonal removal; compatible with some enzyme systems. researchgate.netmdpi.com |

| Acetyl | Ac | Acetic Anhydride | Strong acid or base hydrolysis | Robust and inexpensive; harsh removal can limit compatibility. google.com |

Derivatization and Functionalization of Methyl 3 Aminopiperidine 2 Carboxylate

Chemical Modifications at the Amino Group

The primary amino group at the C3 position of methyl 3-aminopiperidine-2-carboxylate is a key site for derivatization, allowing for the introduction of a variety of substituents through N-acylation, N-alkylation, and the installation of protecting groups. These modifications are fundamental for building more complex molecules and for modulating the compound's physicochemical properties.

Protecting the amino group is a common initial step in multi-step syntheses to prevent unwanted side reactions. Standard amine protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently employed. researchgate.netgoogle.com For instance, the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate under basic conditions yields the corresponding N-Boc or N-Cbz protected derivatives. These groups can be selectively removed later in the synthetic sequence. The use of a Cbz protecting group has been demonstrated in enzymatic cascade reactions for the synthesis of protected 3-aminopiperidines, highlighting the compatibility of such groups with biocatalytic methods. semanticscholar.orgrsc.orgmanchester.ac.uk

N-Alkylation , the introduction of alkyl groups, can be more challenging due to the potential for over-alkylation. masterorganicchemistry.com The primary amine can react with an alkyl halide to form a secondary amine, but this product is often more nucleophilic than the starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, methods such as reductive amination or the use of specific protecting group strategies are often necessary. monash.edu

Table 1: Examples of Chemical Modifications at the Amino Group This table is illustrative and based on common reactions for primary amines in similar chemical environments.

| Modification Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | N-tert-butoxycarbonyl (Carbamate) | Protection of the amine during subsequent reactions |

| N-Protection (Cbz) | Benzyl chloroformate (Cbz-Cl) | N-benzyloxycarbonyl (Carbamate) | Protection, removable by hydrogenolysis |

| N-Acylation | Acetyl chloride or Acetic anhydride (B1165640) | N-acetyl (Amide) | Introduction of an acyl group |

| N-Alkylation | Methyl iodide (excess) | Quaternary ammonium salt | Exhaustive methylation |

Chemical Modifications at the Carboxylate Moiety

The methyl ester at the C2 position, or carboxylate moiety, provides another handle for structural modification. The primary transformations at this site are hydrolysis to the corresponding carboxylic acid and subsequent conversion into amides.

Ester Hydrolysis can be carried out under acidic or basic conditions. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide, yields the sodium salt of the carboxylic acid, which upon acidic workup gives the free carboxylic acid. This transformation is a key step in syntheses where the carboxylic acid is needed for subsequent coupling reactions. For example, in the synthesis of certain fentanyl analogues, a vigorous basic hydrolysis of a related piperidine (B6355638) ester is a crucial step. researchgate.net

Once the carboxylic acid is obtained, it can be converted into a variety of other functional groups. Most commonly, it is activated and reacted with an amine to form an amide bond . This amidation is a cornerstone of medicinal chemistry. encyclopedia.pub The reaction typically requires coupling agents, such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts, to activate the carboxylic acid. nih.gov Boron-derived catalysts have also been shown to be effective for the direct amidation of unprotected amino acids, a reaction that proceeds by removing the water byproduct. encyclopedia.pubmdpi.com

Furthermore, the methyl ester can undergo direct aminolysis , reacting with an amine to form an amide, although this often requires heat or catalysis. mdpi.com Heterobimetallic catalysts have been developed for the amidation of methyl esters under relatively mild, solvent-free conditions. mdpi.com

Table 2: Examples of Chemical Modifications at the Carboxylate Moiety This table is illustrative and based on common reactions for methyl esters and carboxylic acids.

| Modification Type | Reagent(s) | Intermediate/Product Functional Group | Purpose |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | Carboxylic Acid | Unmasking the acid for further reactions |

| Amidation (from acid) | Amine (R-NH₂), EDC, HOBt | Amide | Formation of peptide-like bonds |

| Direct Aminolysis (from ester) | Amine (R-NH₂), Heat or Catalyst | Amide | Direct conversion of ester to amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Conversion of ester to alcohol |

Selective Functionalization of the Piperidine Ring System

Direct and selective functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating analogues that would be difficult to access through traditional ring-construction methods. The regioselectivity of such reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Research has shown that rhodium-catalyzed C-H insertion reactions can be directed to different positions of the piperidine ring. nih.gov

C2-Functionalization : The C2 position is electronically activated but can be sterically hindered. Using specific chiral dirhodium catalysts, an arylacetate group can be introduced at this position. nih.gov

C4-Functionalization : The C4 position can be made accessible by sterically shielding the C2 position, for example, by using a bulky protecting group on the nitrogen in combination with an appropriate catalyst. nih.gov

C3-Functionalization : Direct C-H functionalization at the C3 position is challenging because it is electronically deactivated by the inductive effect of the nitrogen atom. An indirect approach has been developed to achieve C3 substitution. This method involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. This sequence effectively installs a substituent at the C3 position. nih.gov

This catalyst- and protecting-group-controlled site selectivity allows for the targeted synthesis of C2, C3, and C4-substituted piperidine analogues from a common precursor. nih.gov

Impact of Derivatization on Stereochemical Integrity

This compound contains two stereocenters at the C2 and C3 positions. Maintaining or controlling the stereochemistry at these centers during derivatization is critical, as different stereoisomers can have vastly different biological activities.

The stereochemical outcome of derivatization reactions, particularly those involving C-H functionalization, is highly dependent on the catalyst employed. Studies on N-Boc-piperidine have demonstrated that different chiral dirhodium catalysts can lead to significant variations in both diastereomeric ratio (d.r.) and enantiomeric excess (ee). nih.gov For example, in the C2-functionalization of N-Boc-piperidine, the catalyst Rh₂(R-TCPTAD)₄ was found to provide good stereoselectivity (11:1 d.r., 93% ee), while Rh₂(R-TPPTTL)₄ resulted in excellent diastereoselectivity (27:1 d.r.) but with lower enantioselectivity (69% ee). nih.gov

The choice of protecting group on the nitrogen also influences the stereochemical outcome. N-Boc and N-brosyl (N-Bs) protected piperidines can exhibit different levels of stereoselectivity under identical catalytic conditions. For instance, Rh₂(R-TPPTTL)₄-catalyzed reactions with N-Bs-piperidine were found to be highly diastereoselective (≥29:1 d.r.) across various substrates. nih.gov

In the indirect approach to C3-functionalization, the stereochemistry is controlled during the asymmetric cyclopropanation and the subsequent reductive ring-opening steps. The Rh₂(S-DOSP)₄-catalyzed cyclopropanation of N-Boc-tetrahydropyridine with aryldiazoacetates proceeds with high diastereoselectivity (>30:1 d.r.) and good to high enantiocontrol (81–95% ee). nih.gov The subsequent reductive ring-opening is also designed to be stereoselective, ensuring the integrity of the newly formed stereocenters. nih.gov Thus, careful selection of catalysts and reaction conditions is paramount to ensure the desired stereochemical purity of the final derivatized product.

Table 3: Catalyst Effect on Stereoselectivity of C2-Functionalization of N-Boc-piperidine Data extracted from research on rhodium-catalyzed C-H functionalization of piperidine derivatives. nih.gov

| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|

| Rh₂(S-2-Cl-5-BrTPCP)₄ | 1.5:1 | 66% |

| Rh₂(R-TCPTAD)₄ | 11:1 | 93% |

| Rh₂(R-TPPTTL)₄ | 27:1 | 69% |

Application of Methyl 3 Aminopiperidine 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Synthesis

The piperidine (B6355638) ring is a common structural motif in a vast array of natural products, particularly alkaloids. While the direct application of methyl 3-aminopiperidine-2-carboxylate in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural features make it a plausible precursor for various alkaloid families. For instance, the synthesis of quinolizidine (B1214090) alkaloids, which are characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead, often involves the elaboration of substituted piperidine rings. General strategies for the synthesis of these alkaloids frequently utilize functionalized piperidines as key intermediates.

The synthesis of quinolizidine-containing natural products such as (+)-myrtine, (-)-lasubine II, and cermizine C has been achieved using enantiopure substituted piperidines. nih.govresearchgate.net These syntheses often rely on the stereoselective functionalization of the piperidine ring to construct the second fused ring system. While these specific examples may not start directly from this compound, the methodologies employed are applicable to similarly substituted piperidine precursors. The presence of the amino and ester functionalities at the 2- and 3-positions of this compound provides strategic handles for annulation reactions to form the quinolizidine core.

| Natural Product Class | Key Synthetic Strategy | Potential Role of this compound |

| Quinolizidine Alkaloids | Intramolecular cyclization of N-substituted piperidines | Precursor for the elaboration of the bicyclic core |

| Indolizidine Alkaloids | Cyclization strategies from functionalized piperidines | Chiral starting material for stereocontrolled synthesis |

Utilization in the Construction of Privileged Heterocyclic Scaffolds

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points in drug discovery. The piperidine ring itself is considered a privileged scaffold due to its prevalence in a wide range of pharmaceuticals. grafiati.compageplace.demdpi.com The functional group array of this compound allows for its elaboration into more complex, privileged heterocyclic systems.

The development of novel, highly functionalized piperidines is an active area of research. researchgate.net Methodologies such as dearomative functionalization of pyridines and multicomponent reactions are employed to create diverse piperidine-based scaffolds. This compound can serve as a chiral template in these syntheses, allowing for the creation of enantiomerically pure, complex heterocyclic systems. For example, the amino and ester groups can be differentially functionalized to introduce a variety of substituents or to serve as anchor points for the construction of fused or spirocyclic ring systems, thereby expanding the chemical space around this privileged core.

| Privileged Scaffold Type | Synthetic Approach | Contribution of this compound |

| Fused Piperidines | Annulation reactions | Provides a stereochemically defined core |

| Spiro-piperidines | Intramolecular cyclization or spiroannulation | Introduces chirality at the spirocenter |

| Highly Substituted Piperidines | Sequential functionalization | Offers multiple points for diversification |

Development of Novel Piperidine-Based Molecular Architectures

The creation of novel molecular architectures is crucial for expanding the boundaries of chemical space and discovering new bioactive compounds. nih.govnews-medical.net this compound serves as a valuable starting point for the development of such architectures due to its densely functionalized and chiral nature.

Recent advancements in synthetic methodology have enabled the construction of complex piperidine-containing molecules with high degrees of stereocontrol. rice.edu For instance, biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling has emerged as a powerful tool for the late-stage functionalization of piperidines. news-medical.net Applying such methods to this compound could lead to the rapid generation of libraries of novel piperidine-based compounds. The existing stereocenters in the starting material would direct the stereochemical outcome of subsequent transformations, leading to the formation of complex, three-dimensional structures with high diastereoselectivity.

| Molecular Architecture | Design Principle | Role of this compound |

| Piperidine-fused heterocycles | Ring-closing metathesis, Pictet-Spengler reaction | Chiral template for asymmetric synthesis |

| Bridged piperidines | Intramolecular bond formation | Constrained scaffold for conformational studies |

| Macrocyclic piperidines | Ring-closing reactions | Introduction of a chiral piperidine motif |

Stereocontrolled Assembly of Polycyclic and Spirocyclic Systems

The synthesis of polycyclic and spirocyclic systems presents a significant challenge in organic chemistry, requiring precise control over stereochemistry. nih.gov Chiral building blocks like this compound are instrumental in achieving this control. The predefined stereochemistry of the starting material can be transferred to the newly formed rings, leading to the selective formation of one diastereomer.

Spiro-piperidines, in particular, are of growing interest in medicinal chemistry as they introduce three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties. nih.govnih.gov The synthesis of spirocyclic piperidines can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.govrsc.org For example, the amino group of this compound could be functionalized with a tether containing a reactive group, which could then undergo an intramolecular reaction with the piperidine ring or the ester functionality to form a spirocyclic system. The stereochemistry of the final product would be dictated by the chirality of the starting piperidine.

| Target System | Key Stereocontrolling Element | Synthetic Application of this compound |

| Fused Polycyclic Piperidines | Diastereoselective annulation | Chiral precursor for controlling ring fusion stereochemistry |

| Spiro[piperidine-X] heterocycles | Stereospecific spirocyclization | Directs the stereochemistry of the spirocenter |

| Bridged Piperidine Systems | Intramolecular bond formation | Provides a rigid, stereochemically defined core |

Computational and Theoretical Investigations of Methyl 3 Aminopiperidine 2 Carboxylate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide insights into the molecule's preferred three-dimensional structure and the distribution of its electrons, which dictate its reactivity.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring of Methyl 3-aminopiperidine-2-carboxylate is not planar and can adopt several conformations, most commonly chair and boat forms. A conformational analysis would identify the most stable arrangements of the molecule by calculating the relative energies of its various spatial orientations (conformers). nih.govmdpi.com

The process involves:

Identification of Isomers: Determining the possible stereoisomers (e.g., cis/trans relationships between the amino and carboxylate groups) and rotamers (rotation around single bonds).

Geometry Optimization: Calculating the lowest energy structure for each potential conformer. For piperidine derivatives, the chair conformation is typically the most stable. nih.govnih.gov The analysis would determine the preference for axial or equatorial positioning of the amino and methyl carboxylate substituents.

Potential Energy Surface (PES) Scan: Mapping the energy changes as specific dihedral angles are systematically rotated. This generates an energy landscape that reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most stable conformer. mdpi.comnih.gov

This analysis is critical as the biological activity and reactivity of a molecule are often dependent on its ability to adopt a specific low-energy conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For this compound, the lone pair of electrons on the amino group nitrogen would likely contribute significantly to the HOMO. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles. The carbonyl carbon of the ester group is an expected site of high LUMO density. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A typical FMO analysis would provide the energy values for the HOMO, LUMO, the energy gap, and visualization of these orbitals to pinpoint reactive sites.

Table 1: Illustrative Data from FMO Analysis of a Related Compound (Methyl-3-aminothiophene-2-carboxylate) This table is provided for methodological illustration only and does not represent data for this compound.

| Parameter | Value | Implication |

|---|---|---|

| EHOMO | Typical Negative Value | Energy of the highest energy electrons available to donate. |

| ELUMO | Typical Near-Zero or Positive Value | Energy of the lowest energy space available to accept electrons. |

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map visualizes the total electrostatic potential on the electron density surface of a molecule. deeporigin.comuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. nih.gov

The ESP surface is color-coded to indicate different regions of charge distribution:

Red: Regions of negative potential (electron-rich), indicating sites favorable for electrophilic attack. For this molecule, the oxygen atoms of the carboxylate group would be expected to show strong negative potential. researchgate.net

Blue: Regions of positive potential (electron-poor), indicating sites favorable for nucleophilic attack. The hydrogen atoms of the amino group (N-H) would likely show positive potential. researchgate.net

Green/Yellow: Regions of neutral or near-zero potential.

ESP maps are crucial for understanding non-covalent interactions like hydrogen bonding and for predicting how a ligand might orient itself within a biological receptor's binding site. chemrxiv.org

Intermolecular Interaction Studies and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structure, stability, and physical properties like solubility and melting point.

Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). researchgate.netnih.gov

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts and their relative prevalence. For a molecule like this compound, key interactions would likely include N-H···O and C-H···O hydrogen bonds, as well as H···H contacts. nih.govresearchgate.net

Energy Framework Analysis: This method, often used in conjunction with Hirshfeld analysis, calculates the interaction energies (electrostatic, dispersion, etc.) between molecular pairs in the crystal lattice. scirp.org This provides a quantitative understanding of the forces governing the crystal packing.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov For reactions involving this compound, such as acylation of the amino group or hydrolysis of the ester, theoretical studies could:

Identify Intermediates and Transition States: By mapping the reaction pathway, computational models can identify the structures of high-energy transition states and any stable intermediates. rsc.org

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy) can be calculated to predict reaction rates and determine the most favorable reaction pathway among several possibilities. nih.gov

Investigate Stereoselectivity: For reactions creating new chiral centers, calculations can predict which stereoisomer is more likely to form by comparing the activation energies of the competing pathways.

Elucidate Catalytic Roles: If a catalyst is used, computations can model how it interacts with the substrate to lower the activation energy, for example, by stabilizing a transition state. researchgate.netuit.no

Structure-Based Design Principles for this compound Analogs

The 3-aminopiperidine scaffold is a valuable component in medicinal chemistry. nih.gov Structure-based design uses computational modeling to guide the synthesis of new analogs with improved properties (e.g., higher binding affinity to a biological target). nih.govrsc.org

Key principles would involve:

Pharmacophore Modeling: Identifying the essential structural features (hydrogen bond donors/acceptors, charged groups, hydrophobic regions) of this compound that are crucial for its activity.

Molecular Docking: Simulating how analogs of the molecule would bind to the active site of a target protein. This helps predict binding affinity and orientation, guiding modifications to improve the fit.

Conformational Constraint: Introducing modifications to the molecule, such as adding rings or bulky groups, to lock it into its "bioactive" conformation. nih.gov This can increase potency and selectivity by reducing the entropic penalty of binding. For instance, modifying the piperidine ring or its substituents can rigidify the structure. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to modulate the molecule's potency, selectivity, or pharmacokinetic properties. For example, the methyl ester could be replaced with other esters or an amide to alter stability and polarity.

Advanced Analytical Methodologies for the Characterization of Methyl 3 Aminopiperidine 2 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and purity assessment of Methyl 3-aminopiperidine-2-carboxylate and its derivatives. HRMS instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and any present impurities. toref-standards.com This high mass accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

For the structural elucidation of these piperidine (B6355638) derivatives, techniques such as tandem mass spectrometry (MS/MS) are employed. researchgate.net In a typical MS/MS experiment, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the compound's structure. scielo.br Common fragmentation pathways for piperidine derivatives often involve the loss of the ester group, cleavage of the piperidine ring, and loss of the amino group. scielo.br By analyzing these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the methyl carboxylate, amino, and piperidine functionalities.

HRMS is also a powerful technique for purity assessment, capable of detecting and quantifying impurities at very low levels. toref-standards.comrsc.org This is particularly important for identifying process-related impurities or degradation products that may have formed during synthesis or storage. The high selectivity of HRMS allows for the detection of these impurities even in the presence of a large excess of the main compound. nih.gov Quantitative analysis can be performed by creating calibration curves with certified reference standards, ensuring the accuracy and reliability of the impurity measurements. emerypharma.com

| Analytical Aspect | High-Resolution Mass Spectrometry Application | Expected Observations for this compound |

| Molecular Formula Confirmation | Accurate mass measurement of the molecular ion ([M+H]⁺). | Detection of a molecular ion with a mass-to-charge ratio (m/z) that corresponds to the elemental composition of C7H15N2O2⁺. |

| Structural Elucidation | Tandem MS (MS/MS) to generate characteristic fragmentation patterns. | Fragments corresponding to the loss of the methoxy (B1213986) group (-OCH3), the entire ester group (-COOCH3), and cleavage of the piperidine ring. |

| Impurity Profiling | Detection of ions with different m/z values from the main compound. | Identification of potential impurities such as starting materials, by-products from the synthesis, or degradation products. |

| Purity Assessment | Quantitative analysis of the main compound and any identified impurities. | Determination of the percentage purity of the sample by comparing the peak area of the main compound to the sum of all detected ion peak areas. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment and stereochemical determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative. The protons at C2 and C3, being adjacent to the ester and amino groups, respectively, will have distinct chemical shifts. The coupling patterns between these and other protons on the ring can help to establish the relative stereochemistry (cis or trans) of the substituents. For instance, the magnitude of the coupling constant between the protons at C2 and C3 can indicate their dihedral angle and thus their relative orientation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the carbonyl group, the methoxy group, and the carbons of the piperidine ring will all resonate at characteristic frequencies, confirming the presence of these functional groups.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the stereochemistry and conformation of the molecule in solution. libretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity. libretexts.org For this compound, NOE correlations between protons on the piperidine ring can definitively establish the cis or trans relationship of the amino and carboxylate groups. nih.gov For example, a strong NOE between the proton at C2 and a proton at C3 would suggest they are on the same face of the ring.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key NMR Correlations for Stereochemical Assignment |

| -OCH₃ | ~3.7 | ~52 | HMBC to C=O |

| H-2 | ~3.5 - 4.0 | ~55 - 60 | COSY with H-3; NOESY with specific ring protons |

| H-3 | ~3.0 - 3.5 | ~50 - 55 | COSY with H-2 and H-4; NOESY with specific ring protons |

| Piperidine Ring CH₂ | ~1.5 - 2.5 | ~20 - 40 | COSY and HSQC correlations to identify specific protons and carbons |

| -NH₂ | Variable | - | Exchange with D₂O |

| C=O | - | ~170 - 175 | HMBC from -OCH₃ and H-2 |

Chromatographic Methods (e.g., Chiral HPLC, LC-MS) for Enantiomeric Purity and Separation

Chromatographic methods are essential for assessing the enantiomeric purity and for the separation of the stereoisomers of this compound. Due to the chiral nature of the molecule, with stereocenters at C2 and C3, a total of four stereoisomers are possible (two pairs of enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess (ee) of a chiral compound. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for achieving optimal separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying low levels of stereoisomeric impurities. nih.govalternative-therapies.com By using a chiral column in the LC system, it is possible to separate the enantiomers and then detect them with the mass spectrometer, providing both retention time and mass-to-charge ratio information for each stereoisomer. nih.gov

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H) | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Determination of enantiomeric excess (ee) of the (2R, 3R) and (2S, 3S) enantiomers, or the (2R, 3S) and (2S, 3R) enantiomers. |

| Chiral HPLC | Cyclodextrin-based | Aqueous buffers with organic modifiers (e.g., methanol, acetonitrile) | Separation of all four stereoisomers. |

| LC-MS | Any of the above CSPs | Mobile phases compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate) | Sensitive and selective quantification of each stereoisomer in a mixture. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry and the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of the compound of interest, or a suitable derivative, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise arrangement of all the atoms.

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the R/S configuration at both the C2 and C3 stereocenters. This is especially important when the absolute configuration cannot be determined by other means.

Furthermore, X-ray crystallography provides detailed information about the solid-state conformation of the molecule. For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. nih.gov The analysis will reveal whether the amino and carboxylate substituents are in axial or equatorial positions. nih.gov This information is crucial for understanding the molecule's shape and how it might interact with other molecules, for example, in a biological system or in the formation of larger crystalline structures. The solid-state structure also provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.neted.ac.uk

| Crystallographic Parameter | Information Provided | Significance for this compound |

| Space Group and Unit Cell Dimensions | Describes the symmetry and size of the repeating unit in the crystal lattice. | Provides fundamental information about the crystal packing. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Allows for the determination of the complete 3D structure, including bond lengths and angles. |

| Absolute Configuration | The absolute spatial arrangement of the atoms (R/S configuration). | Unambiguously determines the stereochemistry at C2 and C3. |

| Conformation | The specific geometry of the molecule in the solid state. | Reveals the chair conformation of the piperidine ring and the axial/equatorial orientation of the substituents. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains how the molecules are arranged in the crystal lattice and can influence physical properties like melting point and solubility. |

Future Perspectives in Methyl 3 Aminopiperidine 2 Carboxylate Research

Emerging Synthetic Paradigms

The synthesis of polysubstituted piperidines, such as Methyl 3-aminopiperidine-2-carboxylate, is a focal point of modern organic chemistry due to the prevalence of the piperidine (B6355638) scaffold in pharmaceuticals. nih.gov Future synthetic approaches are moving beyond traditional multi-step methods, which often lack stereochemical control and utilize harsh reagents. semanticscholar.org

Emerging paradigms are increasingly focused on efficiency, stereoselectivity, and sustainability. Key areas of development include:

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative for producing chiral amines. beilstein-journals.orgscispace.com For instance, ω-transaminases have been successfully used in the asymmetric synthesis of (R)-3-amino piperidine derivatives from a prochiral piperidone precursor. google.com This enzymatic approach provides high enantiomeric excess and operates under mild conditions, making it a promising strategy for the synthesis of optically pure this compound. Enzyme cascades, combining galactose oxidase and imine reductase variants, have also been employed to create protected 3-aminopiperidine derivatives from renewable amino acid feedstocks. semanticscholar.orgnih.govrsc.org

Catalytic Asymmetric Synthesis: Rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation of pyridine (B92270) derivatives are powerful tools for creating chiral piperidines. dicp.ac.cn A recently developed rhodium-catalyzed reductive transamination of pyridinium (B92312) salts allows for the rapid synthesis of various chiral piperidines with excellent control over stereochemistry. dicp.ac.cn Such methods could be adapted for precursors of this compound, enabling efficient access to specific stereoisomers.

Continuous Flow Chemistry: Continuous flow protocols are being developed for the rapid and scalable synthesis of chiral piperidines. nih.govacs.org These systems offer enhanced control over reaction parameters, improved safety, and higher throughput compared to batch processes, which is particularly advantageous for industrial applications. acs.org

C-H Functionalization: Direct functionalization of C-H bonds is a frontier in organic synthesis that streamlines the construction of complex molecules. acs.org While challenging for piperazines due to the second nitrogen atom, advances in this area for piperidines could simplify the synthesis of highly substituted derivatives like this compound by allowing for late-stage modification of a simpler piperidine core. beilstein-journals.orgnih.gov

A recent innovative two-stage process combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis, significantly simplifying the synthesis of complex piperidines and reducing the reliance on expensive precious metal catalysts like palladium. news-medical.net

Novel Applications Beyond Current Scope in Organic Synthesis

The inherent structural features of the 3-aminopiperidine scaffold—a rigidified backbone, chirality, and multiple functionalization points—position it as a valuable building block in medicinal chemistry and beyond. nih.gov While currently recognized for its presence in pharmaceuticals, future applications of derivatives like this compound are expected to expand.

Peptidomimetics: The rigid piperidine ring can mimic peptide turns and secondary structures. nih.gov Replacing amino acid residues with a 3-aminopiperidine-2-carboxylate moiety can impart greater proteolytic stability, enhanced cell permeability, and constrained conformations, which are desirable for developing therapeutic peptides with improved pharmacokinetic properties. researchgate.net For example, 3-aminopiperidine-based analogues have been synthesized as selective noncovalent inhibitors of bacterial cysteine proteases. nih.gov

Organocatalysis: Chiral amines and their derivatives are widely used as organocatalysts. The chiral structure of this compound could be exploited in the design of novel catalysts for asymmetric reactions, such as aldol (B89426) or Michael additions.

Materials Science: The bifunctional nature of the molecule (amine and ester) makes it a potential monomer for the synthesis of novel polyamides or other polymers with defined stereochemistry. These materials could have applications in chiral separations, as biodegradable materials, or as scaffolds for tissue engineering.

Chemical Probes and Ligands: The piperidine scaffold can be elaborated to create selective ligands for probing biological systems. For instance, derivatives could be developed as selective inhibitors for enzymes like Cathepsin K in anti-osteoporosis research or as modulators for receptors in the central nervous system. researchgate.netajchem-a.commdpi.com

Advancements in Computational Modeling and Predictive Studies

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.

Conformational Analysis: The piperidine ring exists in a chair conformation, and the orientation (axial vs. equatorial) of its substituents significantly influences its biological activity and reactivity. nih.gov Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can predict the most stable conformations of different stereoisomers of this compound. acs.orgmdpi.com This information is crucial for designing molecules that fit precisely into the binding sites of biological targets. Force field parameters continue to be refined to provide more accurate representations of molecular behavior. nih.gov

Predicting Reactivity and Selectivity: Computational studies can elucidate reaction mechanisms and predict the stereochemical outcome of synthetic transformations. For example, DFT calculations have been used to understand the selectivity in the functionalization of N-alkyl piperidines. acs.org These predictive capabilities can accelerate the development of new synthetic routes by minimizing trial-and-error experimentation.

Structure-Based Drug Design: Molecular docking and other computational techniques are used to predict the binding affinity and mode of interaction of piperidine derivatives with protein targets. nih.gov This allows for the rational design of novel therapeutic agents. For instance, modeling studies have been used to understand the binding of piperidine-2-carboxylic acid derivatives to the NMDA receptor. nih.gov

The table below illustrates the type of data that can be generated through computational studies on different isomers of a substituted piperidine.

| Isomer | Predicted Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) | Key Predicted Conformation |

| (2R, 3S) | 0.00 | 2.5 | Chair, substituents equatorial |

| (2S, 3R) | 0.00 | 2.5 | Chair, substituents equatorial |

| (2R, 3R) | 1.25 | 3.1 | Chair, one axial substituent |

| (2S, 3S) | 1.25 | 3.1 | Chair, one axial substituent |

This is an illustrative table based on general principles of conformational analysis.

Challenges and Opportunities in Large-Scale Synthesis of this compound

Transitioning the synthesis of a complex chiral molecule from the laboratory to an industrial scale presents a unique set of challenges and opportunities.

Challenges:

Cost of Goods: The use of expensive chiral ligands, metal catalysts, and multi-step synthetic routes can make the final product economically unviable. google.com Developing cost-effective and scalable processes is a primary hurdle.

Stereochemical Control: Maintaining high enantiomeric and diastereomeric purity on a large scale can be difficult. Racemization or the formation of undesired stereoisomers can occur under certain process conditions, requiring costly purification steps. google.com

Safety and Environmental Impact: The use of hazardous reagents, such as sodium borohydride (B1222165) or strong acids, and large volumes of organic solvents pose safety and environmental risks that must be carefully managed in an industrial setting. google.com

Purification: Isolating the desired product with high purity from reaction mixtures and by-products can be challenging and resource-intensive on a large scale. Crystallization-based resolutions are often preferred but can be difficult to develop. google.com

Opportunities:

Process Intensification: The adoption of technologies like continuous flow chemistry can lead to more efficient, safer, and scalable manufacturing processes. acs.org Flow reactors allow for precise control over temperature, pressure, and reaction times, which can improve yield and selectivity.

Biocatalysis: As discussed, enzymatic processes offer a sustainable and highly selective alternative to traditional chemical synthesis. beilstein-journals.org Immobilizing enzymes can further enhance their stability and allow for reuse, reducing costs. The development of robust enzymes that can tolerate industrial process conditions is a key area of research.

Telescoping Processes: Combining multiple synthetic steps into a single, "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. This approach is highly desirable for industrial synthesis.

Pharmaceutical Intermediates: Chiral 3-aminopiperidines are valuable intermediates for the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of dipeptidyl peptidase IV (DPP-IV) used in diabetes treatment. google.comchemicalbook.com The growing demand for such drugs provides a strong economic incentive for developing efficient large-scale syntheses of building blocks like this compound.

The table below summarizes key considerations for the large-scale synthesis of chiral piperidines.

| Parameter | Challenge | Opportunity |

| Stereocontrol | Achieving high ee/de on a large scale. | Asymmetric catalysis, biocatalysis. |

| Cost | Expensive reagents and catalysts. | Cheaper starting materials, catalyst recycling. |

| Safety | Use of hazardous materials. | Flow chemistry, greener solvents, enzymatic reactions. |

| Efficiency | Multiple steps, low overall yield. | Process intensification, telescoped reactions. |

| Purification | Difficult separation of isomers. | Optimized crystallization, chiral chromatography. |

Q & A

Q. How does this compound compare to structurally similar compounds in terms of reactivity?

- Methodological Answer : Compare with analogs like Methyl 4-hydroxypiperidine-2-carboxylate ():

- Electrophilicity : Assess via Hammett plots or DFT-calculated Fukui indices.

- Hydrogen Bonding : Use Cambridge Structural Database (CSD) surveys () to analyze preferred donor/acceptor motifs.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to rank hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.